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molecular formula C6H14ClNO B8658883 1-Amino-2-hexanone hydrochloride

1-Amino-2-hexanone hydrochloride

Cat. No. B8658883
M. Wt: 151.63 g/mol
InChI Key: RWCAZKKJQIFNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04407808

Procedure details

Ethyl 2-acetamido-3-oxoheptanoate (10.4 g) was hydrolysed by heating under reflux with 50% hydrochloric acid (80 ml) for 9 hours. The mixture was evaporated to dryness to give 1-amino-2-hexanone hydrochloride (5.8 g) as a dark red oil.
Name
Ethyl 2-acetamido-3-oxoheptanoate
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([C:11](=[O:16])[CH2:12][CH2:13][CH2:14][CH3:15])C(OCC)=O)(=O)C.[ClH:17]>>[ClH:17].[NH2:4][CH2:5][C:11](=[O:16])[CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Ethyl 2-acetamido-3-oxoheptanoate
Quantity
10.4 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(CCCC)=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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